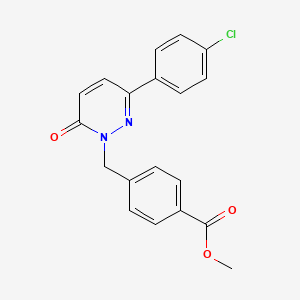
methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate is a useful research compound. Its molecular formula is C19H15ClN2O3 and its molecular weight is 354.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate is a complex compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is C20H16ClN3O4, with a molecular weight of approximately 368.83 g/mol. Its structure includes both aromatic and heterocyclic components, which contribute to its reactivity and biological properties. The presence of the pyridazinone moiety is particularly significant, as it has been associated with a range of pharmacological activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Anticancer : Pyridazinone derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Anti-inflammatory : These compounds have been observed to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial : Some derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Cardiovascular Effects : Certain pyridazinones act as phosphodiesterase inhibitors, which can have cardiotonic effects beneficial in heart failure treatments .
1. Anticancer Activity
A study focused on pyridazinone derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest. For instance, compounds structurally related to this compound showed IC50 values in the low micromolar range against breast and lung cancer cells .
2. Anti-inflammatory Effects
In an experimental model of inflammation, derivatives exhibited significant reductions in pro-inflammatory cytokines. The study highlighted that the anti-inflammatory activity was dose-dependent and correlated with structural modifications in the pyridazinone ring .
3. Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed a minimum inhibitory concentration (MIC) below 100 µg/mL for several strains, indicating its potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other similar compounds is essential.
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Methyl 2-(4-chlorophenyl)-3-methoxypropanoate | Similar aromatic system | Exhibits anti-inflammatory properties |
| Methyl 5-(chlorophenyl)-2-hydroxybenzoate | Hydroxy group presence | Known for its antibacterial activity |
| Methyl 3-(pyridin-2-yloxy)benzoate | Contains a pyridine ring | Shows promise as an antifungal agent |
This comparison illustrates how variations in functional groups and ring structures can lead to distinct biological activities and applications, emphasizing the uniqueness of this compound within this chemical class.
Propiedades
IUPAC Name |
methyl 4-[[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-25-19(24)15-4-2-13(3-5-15)12-22-18(23)11-10-17(21-22)14-6-8-16(20)9-7-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXVMKNTIAPCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














